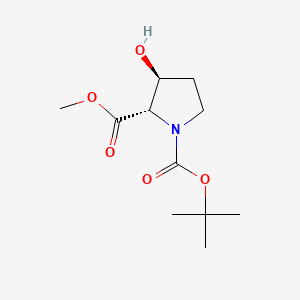

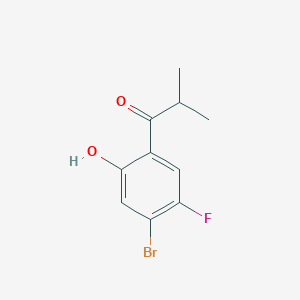

1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate

Übersicht

Beschreibung

The compound "1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate" is a chiral molecule that is of interest in the field of organic chemistry due to its potential applications in the synthesis of various pharmacologically active compounds. The molecule contains multiple functional groups, including a pyrrolidine ring, hydroxyl group, and dicarboxylate moiety, which contribute to its reactivity and potential utility in asymmetric synthesis.

Synthesis Analysis

The synthesis of related chiral compounds often involves starting from simple precursors such as L-alanine, as seen in the preparation of enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (Bbdmoic) . The synthesis routes typically involve multiple steps, including the formation of the parent heterocycle, resolution of enantiomers, and subsequent transformations to introduce additional functional groups or to modify the stereochemistry of the molecule. For example, the synthesis of (2S, 4S)-4-tert-butoxycarbonylamino-2-methylpyrrolidine, an intermediate for quinolone antibacterial agents, combines diastereo- and enantioselective reactions starting from ethyl crotonate and L-alanine . These methods are often scalable and can be adapted for large-scale operations, as demonstrated in the synthesis of intermediates for nociceptin antagonists .

Molecular Structure Analysis

The molecular structure of chiral compounds related to the compound of interest is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice and the stereochemistry of the molecule. For instance, the molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates, derived from L-serine, exhibit layered structures created from hydrogen bonds . Similarly, the crystal structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate reveals the orientation of side chains and the presence of strong O-H...O=C hydrogen bonds .

Chemical Reactions Analysis

The reactivity of chiral compounds like the one is explored through various chemical reactions. For example, Michael additions of cuprates to chiral auxiliaries occur with high yields and diastereoselectivities, which are crucial for the synthesis of enantiomerically pure compounds . The synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate involves steps such as SN2 substitution, reduction, oxidation, and acylation, demonstrating the versatility of such molecules in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of chiral compounds are influenced by their molecular structure and the presence of functional groups. These properties are essential for understanding the behavior of the compounds in different environments and for their application in synthesis. For example, the study of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an intermediate of Biotin, includes the investigation of its acetonization, Boc protection, and amidation reactions . The thermal, X-ray, and DFT analyses of related compounds provide insights into their stability, molecular geometry, and intramolecular interactions, which are critical for designing new synthetic routes and predicting reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chiral Applications

- This compound has been utilized as a chiral auxiliary in various syntheses, such as in the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid. It's effective in achieving high enantiomer ratios and diastereoselectivities in chemical transformations, comparing favorably with other chiral auxiliaries (Studer, Hintermann, & Seebach, 1995).

Mechanism Insights and Novel Applications

- The mechanism of tert-butyloxycarbonyl (Boc) group migration in certain derivatives of this compound has been explored, revealing an interesting nine-membered cyclic transition state. This understanding opens doors for novel applications in chemical syntheses (Xue & Silverman, 2010).

Large-Scale Preparation

- A method for large-scale preparation of related compounds from L-aspartic acid has been developed. This demonstrates the scalability of processes involving these compounds, making them relevant for industrial applications (Yoshida et al., 1996).

Medicinal Chemistry Applications

- Derivatives of 1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate are utilized in medicinal chemistry, such as in the synthesis of dipeptidyl peptidase IV inhibitors. Their transformation into various useful intermediates further underscores their versatility in pharmaceutical development (Singh & Umemoto, 2011).

Chemoenzymatic Synthesis

- The compound's derivatives have been used in chemoenzymatic synthesis, illustrating its utility in enantioselective processes. This highlights its potential in creating key intermediates for novel pharmaceutical compounds (Kamal et al., 2004).

NMR Tag for High-Molecular-Weight Systems

- The tert-butyl group of this compound's derivatives can serve as an effective NMR tag for high-molecular-weight systems, enabling measurements of submicromolar ligand binding affinities. This application is crucial for advancing research in protein studies and drug discovery (Chen et al., 2015).

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(13)8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSSZFBZFUSINI-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chlorobenzo[d]thiazole-5-carboxylic acid](/img/structure/B3034134.png)

![4-Amino-2-[(6-chloro-3-nitro-2-pyridinyl)amino]-4-oxobutanoic acid](/img/structure/B3034140.png)

![[3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl Acetate](/img/structure/B3034141.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-iodo-6-nitrophenol](/img/structure/B3034143.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(dipentylaMino)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B3034153.png)

![(3E)-3-[(dimethylamino)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3034154.png)